![molecular formula C15H19N3O2S B4410862 N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide](/img/structure/B4410862.png)
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide
Overview
Description
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide, also known as EMD-57283, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to a class of molecules known as thioamides, which have been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide is not fully understood, but it is believed to involve the inhibition of fungal and cancer cell growth by disrupting key cellular processes. In particular, this compound has been shown to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, and to induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, this compound has been shown to inhibit bacterial growth by disrupting bacterial cell wall synthesis.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In particular, it has been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent. Moreover, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life, which make it a promising candidate for further preclinical and clinical studies.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has several advantages for use in lab experiments. It is a highly potent and selective compound, which makes it a valuable tool for investigating the mechanisms of fungal, bacterial, and cancer cell growth. Moreover, this compound has good solubility in a wide range of solvents, which makes it easy to work with in the lab. However, there are also some limitations to using this compound in lab experiments. For example, it is relatively expensive compared to other compounds, which may limit its use in some labs. Additionally, this compound has a relatively short shelf-life, which may limit its use in long-term experiments.
Future Directions
There are several future directions for research on N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide. One potential area of investigation is the development of new analogs of this compound with improved pharmacokinetic properties and increased potency. Another area of interest is the investigation of the mechanisms of action of this compound in greater detail, with a focus on identifying the specific molecular targets of the compound. Additionally, further studies are needed to determine the potential therapeutic applications of this compound, including its potential use as an antifungal, antibacterial, or anticancer agent. Finally, there is a need for studies to investigate the safety and toxicity of this compound in preclinical and clinical settings, in order to determine its potential for use in humans.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antifungal activity against a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, this compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, this compound has been investigated for its potential use as an antibacterial agent, with promising results against both Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-methylimidazol-2-yl)sulfanylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-4-20-13-7-5-12(6-8-13)17-14(19)11(2)21-15-16-9-10-18(15)3/h5-11H,4H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOWAJUQYXVHCE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=CN2C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49724625 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.